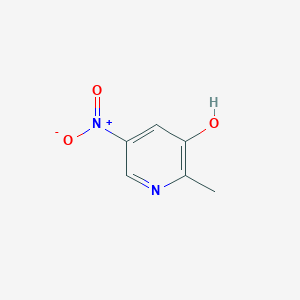
3-羟基-2-甲基-5-硝基吡啶
描述
2-METHYL-5-NITROPYRIDIN-3-OL is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group (-OH) at the third position, a methyl group (-CH₃) at the second position, and a nitro group (-NO₂) at the fifth position on the pyridine ring. It is known for its applications in various chemical reactions and its potential use in scientific research.
科学研究应用
2-METHYL-5-NITROPYRIDIN-3-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
Nitropyridines, a class of compounds to which 3-hydroxy-2-methyl-5-nitropyridine belongs, are known to interact with various biological targets .
Biochemical Pathways
It’s known that nitropyridines can be used in the synthesis of other compounds and as biological inhibitors . For instance, 3-Hydroxy-2-nitropyridine may be used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
For example, 2-Hydroxy-3-methyl-5-nitropyridine has been used in the synthesis of compounds that inhibit proteasome .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Hydroxy-2-methyl-5-nitropyridine. For instance, it’s known to be incompatible with strong oxidizing agents, strong acids, and bases . Moreover, its solubility in water could be influenced by the pH of the environment .
生化分析
Biochemical Properties
3-Hydroxy-2-methyl-5-nitropyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with proteasome inhibitors, where 3-Hydroxy-2-methyl-5-nitropyridine serves as a building block in the synthesis of inhibitors containing the 5-methylpyridin-2(1H)-one moiety . These inhibitors are essential in regulating protein degradation pathways, thereby impacting cellular homeostasis and function.
Cellular Effects
The effects of 3-Hydroxy-2-methyl-5-nitropyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit cell proliferation and tubulin polymerization, which are critical processes in cell division and structural integrity . These effects highlight the potential of 3-Hydroxy-2-methyl-5-nitropyridine as a therapeutic agent in targeting rapidly dividing cells, such as cancer cells.
Molecular Mechanism
At the molecular level, 3-Hydroxy-2-methyl-5-nitropyridine exerts its effects through specific binding interactions with biomolecules. The nitro group in its structure is involved in electrophilic aromatic substitution reactions, which facilitate the formation of stable complexes with target proteins . Additionally, the hydroxyl group can form hydrogen bonds, enhancing the binding affinity and specificity of 3-Hydroxy-2-methyl-5-nitropyridine for its targets. These interactions can lead to enzyme inhibition or activation, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-2-methyl-5-nitropyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 3-Hydroxy-2-methyl-5-nitropyridine can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of 3-Hydroxy-2-methyl-5-nitropyridine vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively modulates target pathways. At higher doses, toxic effects such as respiratory irritation and skin irritation have been observed . These findings underscore the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
3-Hydroxy-2-methyl-5-nitropyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis of 2-chloro-5-methyl-3-nitropyridine via chlorination, using thionyl chloride . Additionally, it affects metabolic flux and metabolite levels by modulating enzyme activity and gene expression. These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, 3-Hydroxy-2-methyl-5-nitropyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and binding affinity, which determine its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-Hydroxy-2-methyl-5-nitropyridine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the hydroxyl group in its structure may serve as a recognition site for transport proteins, guiding the compound to its site of action . This precise localization ensures that 3-Hydroxy-2-methyl-5-nitropyridine can effectively interact with its targets and modulate cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHYL-5-NITROPYRIDIN-3-OL typically involves the nitration of 3-Hydroxy-2-methylpyridine. The nitration process can be carried out using dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by the reaction with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water. This method yields 2-METHYL-5-NITROPYRIDIN-3-OL with moderate to good yields .
Industrial Production Methods: Industrial production of 2-METHYL-5-NITROPYRIDIN-3-OL may involve similar nitration processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions: 2-METHYL-5-NITROPYRIDIN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group (-NH₂) under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-2-methyl-5-nitropyridine.
Reduction: Formation of 3-hydroxy-2-methyl-5-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
相似化合物的比较
- 2-Hydroxy-3-methyl-5-nitropyridine
- 3-Hydroxy-5-methyl-2-nitropyridine
- 2-Hydroxy-5-methyl-3-nitropyridine
Comparison: 2-METHYL-5-NITROPYRIDIN-3-OL is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
属性
IUPAC Name |
2-methyl-5-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-6(9)2-5(3-7-4)8(10)11/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKODSKBRWBZZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397663.png)
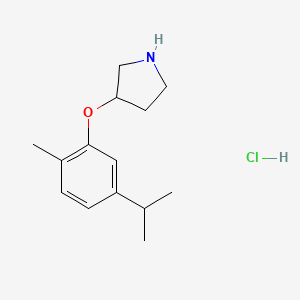
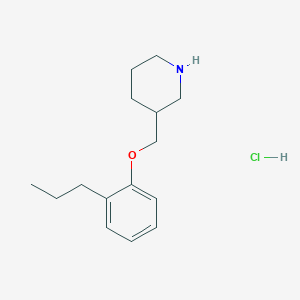
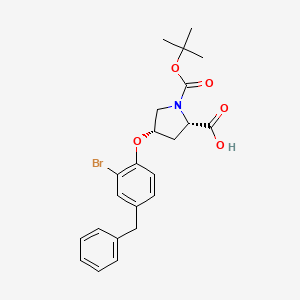
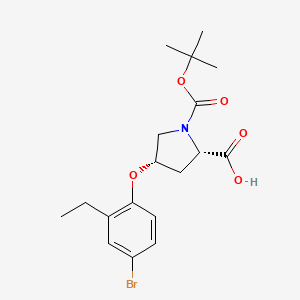
![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)
![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)
![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)
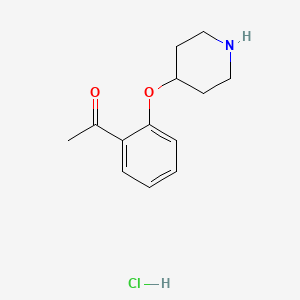
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1397677.png)

![4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397679.png)
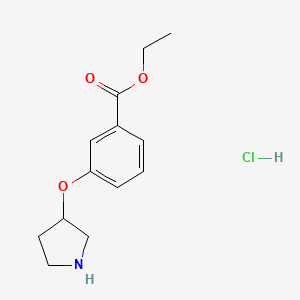
![3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1397682.png)
